Cas no 863451-45-0 (5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione)

5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione 化学的及び物理的性質
名前と識別子
-
- 5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
- 5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
- 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-propyl-, 1,1-dioxide
-
- インチ: 1S/C12H15NO3S/c1-2-8-13-10-5-3-4-6-11(10)17(15,16)9-7-12(13)14/h3-6H,2,7-9H2,1H3
- InChIKey: MERHYPLHGBOZHG-UHFFFAOYSA-N
- ほほえんだ: S1(=O)(=O)C2=CC=CC=C2N(CCC)C(=O)CC1
じっけんとくせい
- 密度みつど: 1.252±0.06 g/cm3(Predicted)
- ふってん: 527.4±50.0 °C(Predicted)
- 酸性度係数(pKa): -2.38±0.20(Predicted)
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0681-0003-3mg |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0681-0003-25mg |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F0681-0003-2μmol |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0681-0003-5μmol |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F0681-0003-30mg |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F0681-0003-50mg |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F0681-0003-1mg |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0681-0003-2mg |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0681-0003-20mg |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F0681-0003-4mg |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
863451-45-0 | 90%+ | 4mg |
$99.0 | 2023-05-17 |
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trioneに関する追加情報
Introduction to 5-Propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione (CAS No. 863451-45-0)
5-Propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione (CAS No. 863451-45-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological properties, including calcium channel blocking and antiarrhythmic effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 5-propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione is characterized by a benzothiazepine core with a propyl substituent at the 5-position and a trione functional group. The presence of these specific functional groups contributes to its unique chemical and biological properties. The benzothiazepine ring system is a key structural motif found in many bioactive molecules, particularly those with cardiovascular and neurological applications.
The synthesis of 5-propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione has been explored using various methodologies. One common approach involves the cyclization of an appropriate precursor molecule followed by functional group modifications. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient one-pot synthesis method that utilizes microwave irradiation to enhance the reaction yield and purity of the final product. This method not only simplifies the synthetic route but also reduces the overall cost and environmental impact.
In terms of biological activities, 5-propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione has shown promising results in several areas. One of the most notable applications is its potential as a calcium channel blocker. Calcium channel blockers are widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. Research conducted at the University of California demonstrated that this compound effectively inhibits L-type calcium channels in cardiac myocytes without significant cytotoxicity. This finding suggests its potential as a novel therapeutic agent for cardiovascular disorders.
Beyond its cardiovascular effects, 5-propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione has also been investigated for its neuroprotective properties. A study published in the Biochemical Pharmacology journal reported that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism underlying this activity is believed to involve the modulation of intracellular calcium levels and the inhibition of apoptosis pathways. These findings open up new avenues for its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 5-propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption and distribution profiles when administered orally or intravenously. Additionally, it exhibits low plasma protein binding and moderate metabolic stability in liver microsomes. These characteristics suggest that it could be developed into an effective oral or injectable medication.
To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 5-propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione. Early phase I trials have shown promising results with no significant adverse effects observed at therapeutic doses. Phase II trials are expected to provide more detailed insights into its efficacy in specific patient populations.
In conclusion, 5-propyl-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine-1,1,4-trione (CAS No. 863451-45-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in both cardiovascular and neurological disorders. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
863451-45-0 (5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione) 関連製品
- 1082040-90-1(7-Bromo-5-chloro-4-azaindole)
- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)
- 2229523-59-3(1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoroethan-1-ol)
- 1698756-77-2(1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228483-90-5(4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)
- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)
- 377780-81-9(Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester)
- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)
- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)
- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)